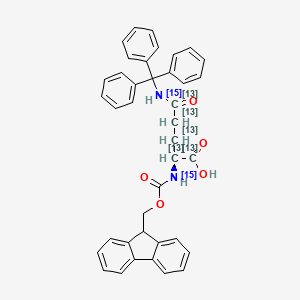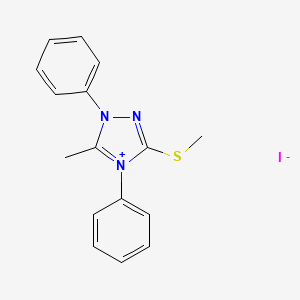
5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide is a chemical compound belonging to the class of triazolium salts These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
準備方法
The synthesis of 5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of 5-methyl-1,4-diphenyl-1H-1,2,4-triazole with methyl iodide in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the triazolium salt.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding thiols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the methylthio group, where nucleophiles such as amines or thiols replace the methylthio group, forming new derivatives.
Addition: The triazolium ring can participate in addition reactions with various electrophiles, leading to the formation of new compounds with extended structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of other triazolium-based compounds and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its unique structure and reactivity.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide involves its interaction with molecular targets such as enzymes and proteins. The triazolium ring can form stable complexes with metal ions, which can inhibit enzyme activity or alter protein function. Additionally, the methylthio group can undergo redox reactions, leading to the generation of reactive species that can interact with cellular components.
類似化合物との比較
Similar compounds to 5-Methyl-3-(methylthio)-1,4-diphenyl-1H-1,2,4-triazolium iodide include other triazolium salts with different substituents on the triazole ring. These compounds share similar chemical properties but may differ in their reactivity and applications. For example:
1,3-Diphenyl-1H-1,2,4-triazolium iodide:
5-Methyl-1,4-diphenyl-1H-1,2,4-triazolium bromide: Similar structure but with a different halide, which can affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
38054-60-3 |
|---|---|
分子式 |
C16H16IN3S |
分子量 |
409.3 g/mol |
IUPAC名 |
5-methyl-3-methylsulfanyl-1,4-diphenyl-1,2,4-triazol-4-ium;iodide |
InChI |
InChI=1S/C16H16N3S.HI/c1-13-18(14-9-5-3-6-10-14)16(20-2)17-19(13)15-11-7-4-8-12-15;/h3-12H,1-2H3;1H/q+1;/p-1 |
InChIキー |
DYIKGUMVIOCUSG-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](C(=NN1C2=CC=CC=C2)SC)C3=CC=CC=C3.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




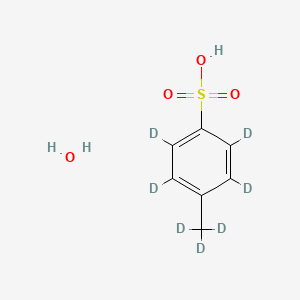

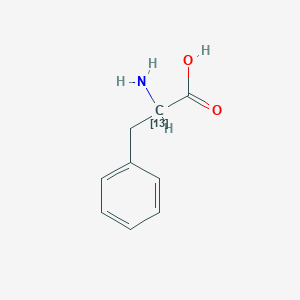


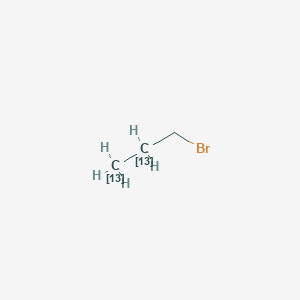
![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)
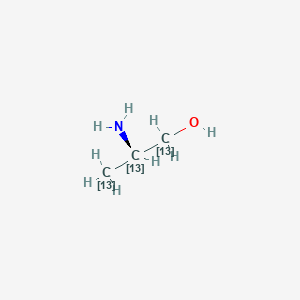

![2,6-bis(4-methylphenyl)thieno[2,3-f][1]benzothiole](/img/structure/B12059926.png)
